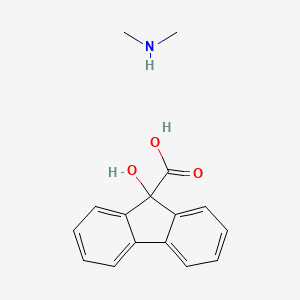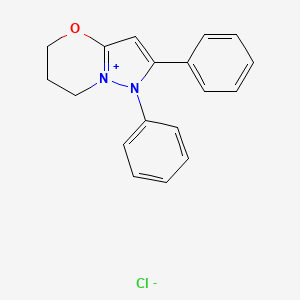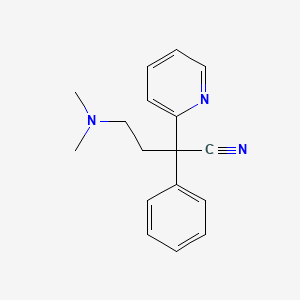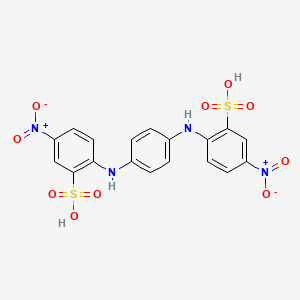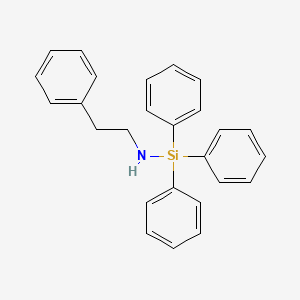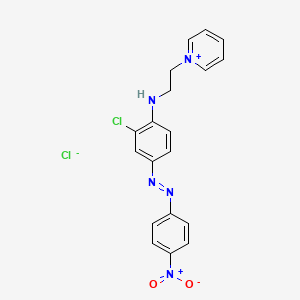
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of the azo group (N=N) and the nitro group (NO2) in its structure makes it a compound of interest for various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with an appropriate diazonium salt to form the azo compound. This intermediate is then reacted with 2-(pyridinium-1-yl)ethylamine to yield the final product. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bond and the subsequent coupling reaction .
Chemical Reactions Analysis
1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group can also participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyridinium salts and azo compounds, such as:
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: Shares a similar structure but differs in the substituents attached to the pyridinium ring.
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate: Similar in structure but contains an acetate group instead of a chloride. The uniqueness of 1-(2-((2-Chloro-4-((4-nitrophenyl)azo)phenyl)amino)ethyl)pyridinium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59827-64-4 |
|---|---|
Molecular Formula |
C19H17Cl2N5O2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-chloro-4-[(4-nitrophenyl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C19H17ClN5O2.ClH/c20-18-14-16(23-22-15-4-7-17(8-5-15)25(26)27)6-9-19(18)21-10-13-24-11-2-1-3-12-24;/h1-9,11-12,14,21H,10,13H2;1H/q+1;/p-1 |
InChI Key |
PRKUAXNXQUIEJB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CCNC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




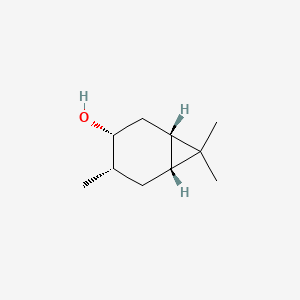

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
